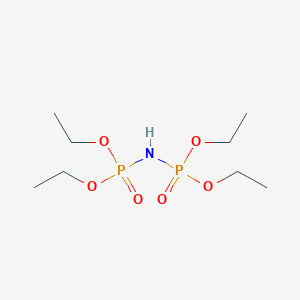
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyano, chloro, and ethoxy groups, as well as a quinoline backbone. The presence of these functional groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of various substituents through nucleophilic substitution, amination, and condensation reactions. Key reagents used in these steps include pyridine derivatives, chloroanilines, and cyanoacetamides. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can be achieved through the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or thiols (for substitution). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)quinoline
- 4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-methoxyquinoline
Uniqueness
(E)-4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-6-(4-(dimethylamino)but-2-enamido)-7-ethoxyquinoline 1-oxide is unique due to the presence of the ethoxy group at the 7-position of the quinoline ring and the 1-oxide functional group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C30H29ClN6O4 |
|---|---|
Peso molecular |
573.0 g/mol |
Nombre IUPAC |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]imino-3-cyano-7-ethoxy-1-hydroxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H29ClN6O4/c1-4-40-28-16-26-23(15-25(28)35-29(38)9-7-13-36(2)3)30(20(17-32)18-37(26)39)34-21-10-11-27(24(31)14-21)41-19-22-8-5-6-12-33-22/h5-12,14-16,18,39H,4,13,19H2,1-3H3,(H,35,38)/b9-7+,34-30? |
Clave InChI |
MZADWDVYPKZCIE-SLLAKHMVSA-N |
SMILES isomérico |
CCOC1=C(C=C2C(=C1)N(C=C(C2=NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)O)NC(=O)/C=C/CN(C)C |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N(C=C(C2=NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)O)NC(=O)C=CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)


![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
